molecular formula C14H18O B582917 2-Ethoxy-1,3-di(prop-2-en-1-yl)benzene CAS No. 149672-66-2

2-Ethoxy-1,3-di(prop-2-en-1-yl)benzene

Cat. No.: B582917
CAS No.: 149672-66-2
M. Wt: 202.297
InChI Key: PDYVDDLDEBSASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1,3-di(prop-2-en-1-yl)benzene is a substituted benzene derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and two allyl (prop-2-en-1-yl) groups at the 1- and 3-positions. The allyl groups contribute to reactivity via conjugation or radical-mediated processes, making the compound a candidate for further functionalization .

Properties

CAS No.

149672-66-2

Molecular Formula

C14H18O

Molecular Weight

202.297

IUPAC Name

2-ethoxy-1,3-bis(prop-2-enyl)benzene

InChI

InChI=1S/C14H18O/c1-4-8-12-10-7-11-13(9-5-2)14(12)15-6-3/h4-5,7,10-11H,1-2,6,8-9H2,3H3

InChI Key

PDYVDDLDEBSASV-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1CC=C)CC=C

Synonyms

Benzene, 2-ethoxy-1,3-di-2-propenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ortho-substituted allyl groups (as in the target compound) may sterically hinder reactions compared to para-substituted analogs like chavicyl acetate .
  • Functional Groups : Propargyloxy (in ’s compound) introduces alkyne reactivity, enabling click chemistry, whereas ethoxy groups favor stability .

Physicochemical Properties

Compound Boiling Point (°C) Solubility Stability Notes
This compound ~250–270 (est.) Low in water; soluble in organic solvents Susceptible to allylic oxidation
1,3-Dimethoxy-2-[(prop-2-en-1-yl)oxy]benzene Not reported Soluble in acetone, EtOAc Stable under basic conditions
Chavicyl acetate ~245–255 Insoluble in water; soluble in ethanol Hydrolyzes in acidic/alkaline media

Key Observations :

  • Allyl-substituted compounds exhibit moderate thermal stability but are prone to polymerization or oxidation unless stabilized .

Key Observations :

  • The high yield (85%) of ’s compound underscores the efficiency of carbonate bases in phenolic alkylation .
  • The absence of direct synthetic data for the target compound suggests a need for optimization, particularly in managing steric effects during allylation .

Key Observations :

  • Allyl groups are critical in bioactive molecules for covalent binding to cellular targets (e.g., via Michael addition) .
  • Ethoxy substitution may reduce metabolic clearance compared to methoxy groups, extending drug half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.